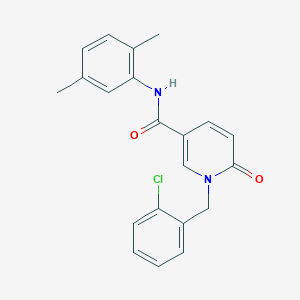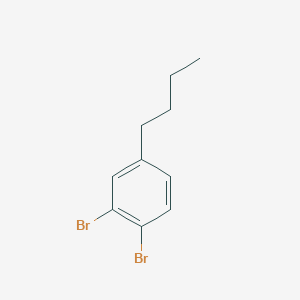
1,2-Dibromo-4-butylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-4-butylbenzene is an organic compound that belongs to the class of brominated aromatic hydrocarbons It consists of a benzene ring substituted with two bromine atoms at the 3 and 4 positions and a butyl group at the n-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-4-butylbenzene typically involves the bromination of n-butylbenzene. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually conducted under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where n-butylbenzene is reacted with bromine in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-4-butylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or other functional groups.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Carboxylic acids or ketones.
Reduction: Hydrogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-4-butylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and liquid crystals.
Biological Studies: It can be used as a probe to study the effects of brominated compounds on biological systems.
Industrial Applications: It is used in the production of flame retardants and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-4-butylbenzene in chemical reactions involves the interaction of its bromine atoms and butyl group with various reagents. The bromine atoms act as leaving groups in substitution reactions, while the butyl group can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dibromo-n-butylbenzene: Similar structure but with bromine atoms at the 1 and 4 positions.
3,4-Dichloro-n-butylbenzene: Similar structure but with chlorine atoms instead of bromine.
3,4-Dibromo-toluene: Similar structure but with a methyl group instead of a butyl group
Uniqueness
1,2-Dibromo-4-butylbenzene is unique due to the specific positioning of the bromine atoms and the butyl group, which can influence its reactivity and applications. The presence of bromine atoms makes it a versatile intermediate for further functionalization in organic synthesis .
Eigenschaften
IUPAC Name |
1,2-dibromo-4-butylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c1-2-3-4-8-5-6-9(11)10(12)7-8/h5-7H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STZMSCFYHQHBGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]but-2-ynamide](/img/structure/B2364452.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-cyanobenzamide](/img/structure/B2364453.png)
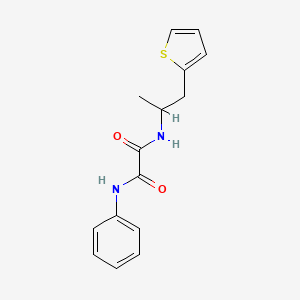
![1-{imidazo[1,2-a]pyrimidin-6-ylsulfanyl}-N,N-dimethylformamide](/img/structure/B2364456.png)
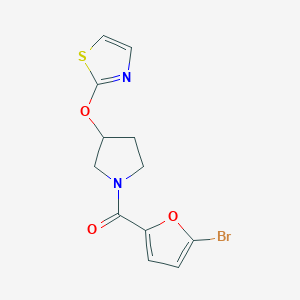
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2364463.png)
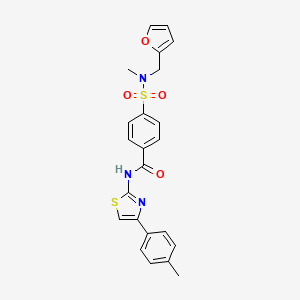
![N-(2,3-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2364465.png)
![2-Azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2364466.png)
![methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2364471.png)
![2-amino-N-(2-chlorobenzyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2364472.png)
![6-Cyclopropyl-2-[1-(2-indol-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2364473.png)
![2-(4-chlorophenoxy)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methylpropanamide](/img/structure/B2364474.png)
